

Application Note: Analysis of Thenylchlor in Food and Beverage Matrices

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Compound of Interest

Compound Name: *Thenylchlor*

Cat. No.: *B1200005*

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Abstract

This application note provides a comprehensive guide for the determination of **Thenylchlor**, a chloroacetamide herbicide, in various food and beverage matrices. The described methodology utilizes the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This approach offers high sensitivity and selectivity for the detection and quantification of **Thenylchlor** residues, ensuring food safety and compliance with regulatory limits. This document is intended for researchers, scientists, and professionals in the fields of food safety, analytical chemistry, and drug development.

Introduction

Thenylchlor is a selective herbicide used for the control of annual grasses and some broadleaf weeds, primarily in rice cultivation.[1] Due to its application in agriculture, there is a potential for its residues to be present in food commodities and beverages. Regulatory bodies in various countries have established Maximum Residue Limits (MRLs) to protect consumers.[1] Accurate and reliable analytical methods are therefore essential for monitoring **Thenylchlor** residues in the food supply chain.

The QuEChERS method has become a standard for pesticide residue analysis in a wide array of food matrices due to its simplicity, speed, and minimal solvent usage.[2][3][4] Coupled with the high selectivity and sensitivity of LC-MS/MS, it provides a robust workflow for the trace-level quantification of pesticides like **Thenylchlor**. [5][6][7]

Experimental Protocols

Sample Preparation: QuEChERS Extraction

This protocol is a general guideline and may require optimization based on the specific food or beverage matrix.

1. Sample Homogenization:

- For solid samples (e.g., rice, fruits, vegetables), weigh 10 g of a representative homogenized sample into a 50 mL centrifuge tube.
- For liquid samples (e.g., juices, beverages), pipette 10 mL of the sample into a 50 mL centrifuge tube. For samples with high water content, the initial water addition step may be omitted.

2. Hydration (for dry samples):

- For dry matrices like rice, add 10 mL of deionized water to the centrifuge tube and allow it to stand for 30 minutes to hydrate the sample.

3. Extraction:

- Add 10 mL of acetonitrile to the centrifuge tube.
- Add the appropriate QuEChERS extraction salt packet (e.g., containing 4 g MgSO_4 , 1 g NaCl , 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
- Cap the tube tightly and shake vigorously for 1 minute. A mechanical shaker can be used for consistency.

4. Centrifugation:

- Centrifuge the tube at ≥ 4000 rpm for 5 minutes. This will separate the sample into an upper acetonitrile layer (containing the pesticides) and a lower aqueous/solid layer.

5. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

- Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube. The type of d-SPE sorbent will depend on the matrix. For general purpose, a tube containing 150 mg MgSO_4 and 25 mg Primary Secondary Amine (PSA) is suitable. For pigmented samples, Graphitized Carbon Black (GCB) may be added, and for fatty matrices, C18 sorbent can be included.
- Vortex the d-SPE tube for 30 seconds.

6. Final Centrifugation and Filtration:

- Centrifuge the d-SPE tube at high speed (e.g., $\geq 10,000$ rpm) for 2 minutes.
- Take the supernatant and filter it through a $0.22\ \mu\text{m}$ syringe filter into an autosampler vial for LC-MS/MS analysis.

Instrumental Analysis: LC-MS/MS

Instrumentation:

- A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.

LC Parameters (Typical):

- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, $1.8\ \mu\text{m}$ particle size)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μL

- Column Temperature: 40 °C

MS/MS Parameters:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Multiple Reaction Monitoring (MRM) Transitions: The molecular formula of **Thenylchlor** is $C_{16}H_{18}ClNO_2S$, with a monoisotopic mass of 323.07 g/mol .^[8]^[9] The protonated molecule $[M+H]^+$ is expected at m/z 324.08.^[10] Specific product ions should be determined by infusing a standard solution of **Thenylchlor** into the mass spectrometer. Based on the structure, potential product ions can be predicted, but experimental verification is crucial for method development.
- Dwell Time: 5 ms (minimum)^[6]

Data Presentation

Maximum Residue Limits (MRLs)

The following table summarizes the known MRL for **Thenylchlor** in a key food commodity. It is important to consult the latest regulations from the relevant authorities in your region as MRLs are subject to change.

Commodity	MRL (mg/kg)	Regulatory Body/Country
Rice	0.02	Taiwan

Note: **Thenylchlor** is not currently approved for use in the European Union.^[11]

Method Performance Data (Expected)

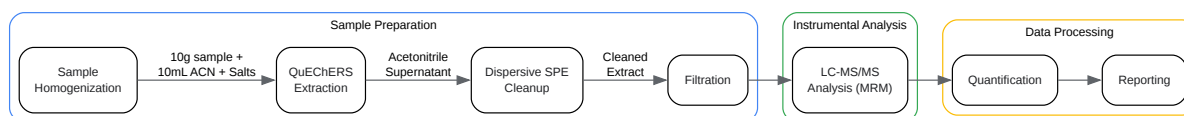
The following table presents typical performance data that should be achieved during method validation for the analysis of **Thenylchlor** in food matrices. Specific values will depend on the matrix and instrumentation.

Parameter	Target Value	Reference
Limit of Detection (LOD)	< 5 µg/kg	[12][13][14]
Limit of Quantification (LOQ)	≤ 10 µg/kg	[5][12][13][14][15][16]
Recovery	70 - 120%	[2][4][5][15][17]
Relative Standard Deviation (RSD)	< 20%	[4][5][17]
Linearity (r ²)	> 0.99	[2][5]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the determination of **Thenylchlor** in food and beverage samples.

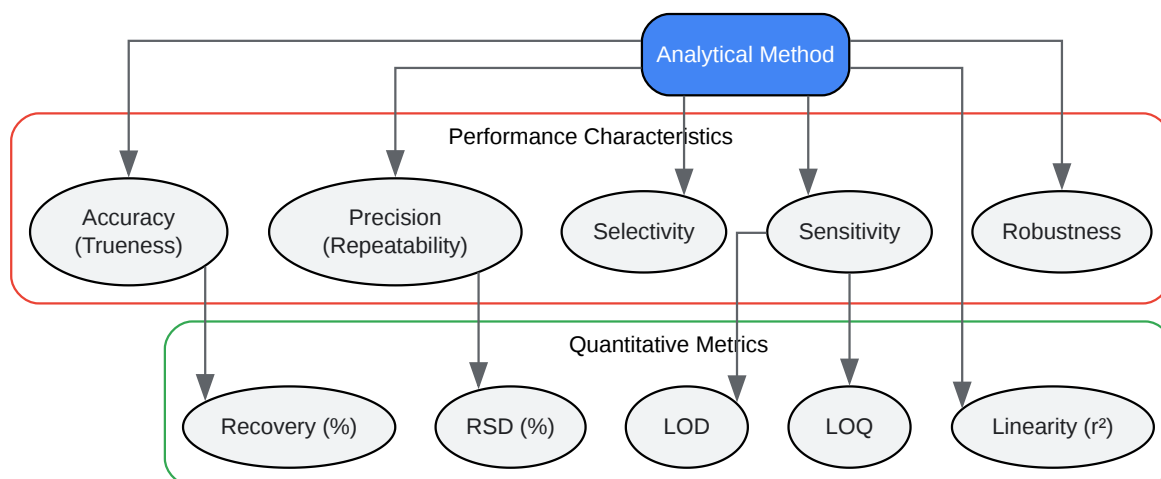


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Caption: Experimental workflow for **Thenylchlor** analysis.

Logical Relationship of Method Validation Parameters

The following diagram illustrates the relationship between key method validation parameters.



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Caption: Key parameters for analytical method validation.

Conclusion

The described QuEChERS extraction method followed by LC-MS/MS analysis provides a reliable and efficient protocol for the determination of **Thenylchlor** residues in food and beverage samples. This application note serves as a foundational guide for laboratories to develop and validate their own methods for monitoring **Thenylchlor**, thereby contributing to the assurance of food safety. It is imperative that each laboratory performs its own method validation to ensure the accuracy and precision of the results for their specific matrices and instrumentation.

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